N-Methyl-4-amino-3-isopropoxybenzamide
Description
N-Methyl-4-amino-3-isopropoxybenzamide is a benzamide derivative featuring a methyl-substituted amide group, an amino substituent at the para position, and an isopropoxy group at the meta position of the benzene ring. Benzamide derivatives are frequently explored for their bioactivity, solubility, and metabolic stability, which are influenced by substituent patterns .
Properties
IUPAC Name |
4-amino-N-methyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUYVWKMBBEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-amino-3-isopropoxybenzamide can be achieved through several routes. One common method involves the acylation of 4-amino-3-isopropoxybenzoic acid with N-methylamine. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Another synthetic route involves the reduction of a nitro precursor. For instance, 4-nitro-3-isopropoxybenzoic acid can be reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting amine is then acylated with N-methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to higher selectivity and reduced reaction times. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-amino-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of new alkoxy or functional group derivatives.
Scientific Research Applications
N-Methyl-4-amino-3-isopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-4-amino-3-isopropoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key functional groups on the target molecule, leading to changes in its conformation or activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-Methyl-4-amino-3-isopropoxybenzamide with three analogs derived from the evidence:
Key Observations:
- Substituent Effects: The amino group in the target compound may enhance solubility in polar solvents compared to bromo/methoxy substituents in ’s analog. Fluorinated analogs (e.g., ) exhibit higher molecular weights and complex heterocyclic cores, which correlate with kinase inhibition but may reduce synthetic accessibility (e.g., 28% yield in Example 1) .
- No such data are available for the target compound.
Biological Activity
N-Methyl-4-amino-3-isopropoxybenzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives. The presence of the isopropoxy group and the methylated amine contributes to its unique pharmacological properties. The compound can be represented as follows:
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Protein Interactions : Similar to other benzamide derivatives, it may disrupt critical protein-protein interactions, particularly in cancer cell signaling pathways.
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting androgen receptors (AR) and their coactivators, which are pivotal in prostate cancer progression .
Anticancer Activity
A structure-activity relationship study highlighted that modifications in the benzamide structure significantly affect its antiproliferative activity against prostate cancer cells. For instance, compounds with specific functional groups at the N-terminus demonstrated enhanced efficacy, with IC50 values as low as 16 nM for potent analogs .
Table 1: Antiproliferative Activity of Benzamide Derivatives
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 14d | 16 | AR inhibition |
| 14s | 24 | AR inhibition |
| D2 | 40 | AR inhibition |
| 9a | 90 | AR inhibition |
Study on Prostate Cancer Cells
In a recent study, a series of benzamide derivatives were evaluated for their ability to inhibit the growth of LNCaP prostate cancer cells. This compound was part of a broader investigation into SAR, revealing that specific substitutions could enhance or diminish biological activity significantly .
Findings:
- The presence of an isopropoxy group was associated with increased potency.
- Structural modifications at the N-terminal position were critical for maintaining biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
